

molecular structure of 2-Bromo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-3-amine

Cat. No.: B111551

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-Bromo-6-methylpyridin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical behavior of **2-Bromo-6-methylpyridin-3-amine** (CAS No. 126325-53-9). As a substituted pyridine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. This document elucidates its structural features through an examination of substituent effects, predicts its spectroscopic signature, outlines a plausible synthetic pathway, and discusses its reactivity profile. The guide is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in the principles of physical organic chemistry. All protocols are presented as self-validating systems, incorporating characterization checkpoints to ensure scientific rigor.

Introduction and Compound Identification

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved therapeutics.^[1] The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and synthetic utility. **2-Bromo-6-methylpyridin-3-amine** belongs to a class of aminobromomethylpyridines, where the interplay between the electron-donating amino and methyl groups and the versatile bromo-substituent creates a rich chemical landscape.

Understanding the specific molecular architecture of the title compound is critical, as its properties differ significantly from its isomers, such as the more commonly documented 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0). This guide focuses exclusively on the 2-Bromo-6-methyl-3-amino isomer, providing a detailed examination of its structure and predicted chemical behavior.

Identifier	Value	Source
IUPAC Name	2-Bromo-6-methylpyridin-3-amine	-
Synonym	3-Amino-2-bromo-6-methylpyridine	[2]
CAS Number	126325-53-9	[2]
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2]
SMILES	NC1=CC=C(C)N=C1Br	[2]

Molecular Structure and Electronic Properties

The arrangement of substituents on the pyridine ring defines the molecule's reactivity. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:

- Amino Group (-NH₂) at C3: A powerful electron-donating group via the resonance (+M) effect. It significantly increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions.
- Methyl Group (-CH₃) at C6: A weak electron-donating group through induction (+I effect).
- Bromo Group (-Br) at C2: An electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its position ortho to the ring nitrogen makes the C2 position highly susceptible to nucleophilic substitution and is ideal for metal-catalyzed cross-coupling reactions.

This specific configuration leads to a unique electronic profile. The strong donation from the C3-amino group activates the ring, while the C2-bromo group provides a versatile synthetic handle for further molecular elaboration.

Caption: Molecular structure of **2-Bromo-6-methylpyridin-3-amine**.

Predicted Spectroscopic Signature

While experimental spectra for this specific isomer are not widely published, a reliable spectroscopic profile can be predicted based on established principles of NMR and IR spectroscopy.

Predicted ^1H NMR Spectrum

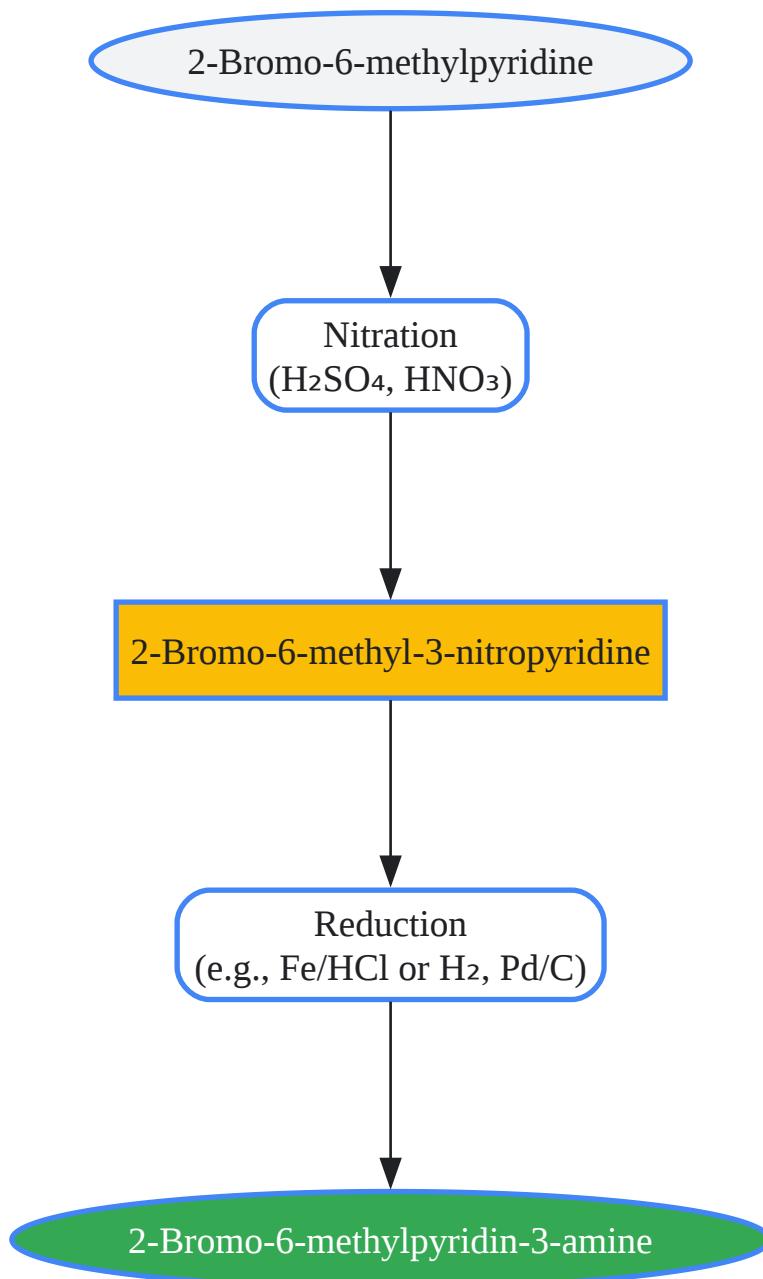
The proton NMR spectrum is expected to show three distinct signals:

- Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). The H4 proton, being ortho to the strong electron-donating amino group, is expected to be shifted upfield. The H5 proton will be adjacent to it, showing a characteristic ortho coupling ($J \approx 8\text{-}9$ Hz).
- Methyl Protons (-CH₃): A singlet in the aliphatic region (approx. δ 2.3-2.5 ppm).
- Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (approx. δ 4.0-5.5 ppm), depending on solvent and concentration.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum should display six signals corresponding to the six carbons of the pyridine ring. The chemical shifts are influenced by the attached substituents and the ring nitrogen. Carbons attached to electronegative atoms (C2-Br, C6-N) will be shifted downfield, while those influenced by the electron-donating amino group (C3, C5) will be shifted upfield.

Predicted Infrared (IR) Spectrum


Key vibrational modes expected in the IR spectrum are summarized below.

Functional Group	Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **
Primary Amine (N-H)	Symmetric & Asymmetric Stretch	3300 - 3500 (two sharp bands)
Aromatic C-H	Stretch	3000 - 3100
Aliphatic C-H (Methyl)	Stretch	2850 - 3000
C=C / C=N (Pyridine Ring)	Stretch	1400 - 1600
C-Br	Stretch	500 - 650

Synthesis and Reactivity

Plausible Synthetic Route

A robust and logical synthesis for **2-Bromo-6-methylpyridin-3-amine** starts from the commercially available 2-bromo-6-methylpyridine (CAS 5315-25-3).[3] The methodology involves a regioselective nitration at the C3 position, followed by a standard reduction of the nitro group. The C3 position is activated towards electrophilic substitution by the ortho/para-directing influence of the C6-methyl group and is the most electronically favorable position for nitration on this scaffold.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Bromo-6-methylpyridin-3-amine**.

Protocol 1: Synthesis of 2-Bromo-6-methylpyridin-3-amine

Causality: This two-step protocol is designed for efficiency and control. Nitration is performed under classic acidic conditions that generate the nitronium ion (NO₂⁺) electrophile. The

subsequent reduction step uses iron in acidic medium, a standard, cost-effective, and reliable method for converting aromatic nitro compounds to primary amines.

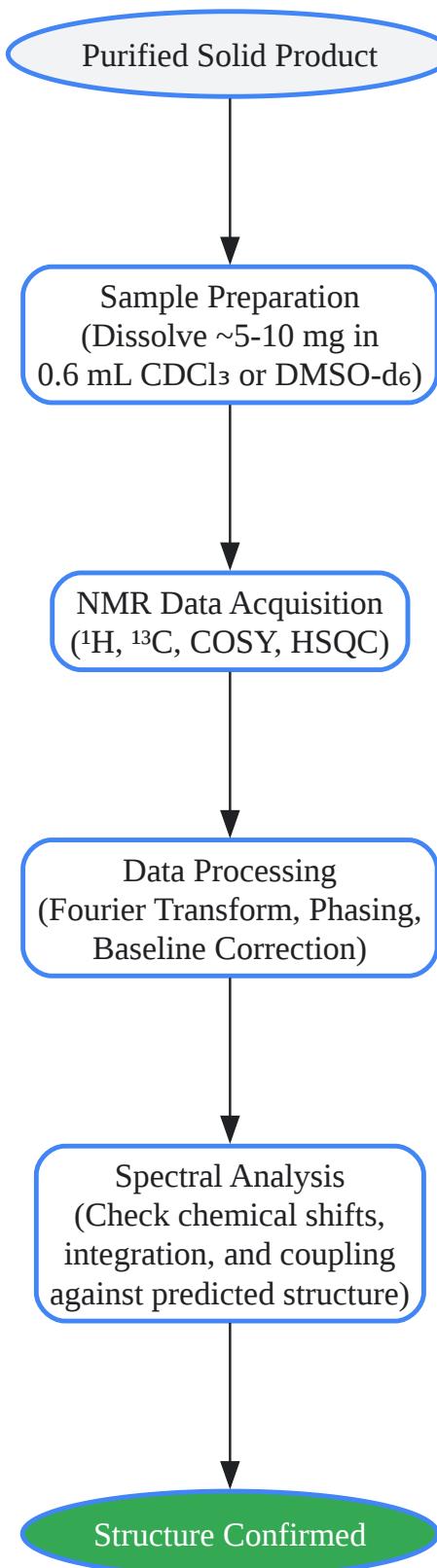
Step 1: Nitration of 2-Bromo-6-methylpyridine

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add 2-bromo-6-methylpyridine (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
- **Nitration:** Add a nitrating mixture (fuming nitric acid, 1.1 eq, in concentrated sulfuric acid, 2 eq) dropwise via the dropping funnel. The internal temperature must be kept below 15 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).
- **Extraction:** Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-6-methyl-3-nitropyridine can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Bromo-6-methyl-3-nitropyridine

- **Setup:** To a flask containing the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride.
- **Reaction:** Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 2-6 hours.

- **Work-up:** Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with sodium carbonate and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, **2-Bromo-6-methylpyridin-3-amine**, can be purified by column chromatography or recrystallization to yield the pure amine.


Reactivity Profile

The molecule's functionality dictates its reactivity:

- **C-Br Bond:** The bromine atom at the C2 position is highly activated towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a key site for introducing carbon-carbon or carbon-nitrogen bonds, making it a cornerstone for building molecular complexity.
- **-NH₂ Group:** The primary amine at C3 is nucleophilic and can undergo acylation, alkylation, or diazotization reactions to be converted into other functional groups. Its presence can also direct metallation at the C4 position.
- **Pyridine Nitrogen:** The ring nitrogen is basic and can be protonated or alkylated.

Experimental Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A standard workflow involves spectroscopic analysis, primarily NMR.

[Click to download full resolution via product page](#)

Caption: Workflow for structural confirmation via NMR spectroscopy.

Protocol 2: NMR Characterization

Causality: This protocol ensures unambiguous structure determination. ^1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR confirms the carbon backbone. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively assign all signals and confirm the substitution pattern.

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- **Data Acquisition:** Acquire a suite of NMR spectra on a high-field spectrometer (≥ 400 MHz). This should include:
 - ^1H NMR
 - ^{13}C NMR
 - COSY (Correlation Spectroscopy)
 - HSQC (Heteronuclear Single Quantum Coherence)
- **Data Analysis & Interpretation:**
 - ^1H Spectrum: Confirm the presence of two doublets in the aromatic region, a singlet for the methyl group, and a broad singlet for the amine. Integrate the signals; the ratio should be 1:1:3:2 ($\text{H}_4:\text{H}_5:\text{CH}_3:\text{NH}_2$).
 - ^{13}C Spectrum: Confirm the presence of six distinct carbon signals.
 - COSY Spectrum: Look for a cross-peak between the two aromatic doublets, confirming they are adjacent ($\text{H}_4\text{-H}_5$ coupling).
 - HSQC Spectrum: Correlate each proton signal to its directly attached carbon. This will definitively assign C4, C5, and the methyl carbon (C7). The remaining unassigned carbons (C2, C3, C6) can be assigned based on predicted chemical shifts and comparison with literature data for similar compounds.

- Validation: The combined data from these experiments should provide an unambiguous confirmation of the **2-Bromo-6-methylpyridin-3-amine** structure.

Conclusion

2-Bromo-6-methylpyridin-3-amine is a synthetically valuable building block characterized by a unique electronic and structural profile. The strategic placement of the amino, bromo, and methyl groups provides a platform for diverse chemical transformations. The C2-bromo group serves as a key site for cross-coupling reactions, while the C3-amino group modulates the ring's electronics and offers another point for derivatization. This in-depth guide provides the foundational knowledge—from structural properties and predicted spectroscopic data to a robust synthetic protocol—required for researchers to confidently utilize this versatile compound in drug discovery and chemical synthesis programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich sigmaaldrich.com
- To cite this document: BenchChem. [molecular structure of 2-Bromo-6-methylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111551#molecular-structure-of-2-bromo-6-methylpyridin-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com